molecular formula C21H19NO6S2 B3654457 methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate

methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate

Cat. No.: B3654457
M. Wt: 445.5 g/mol
InChI Key: QYQCSCQPHGPTHW-BOPFTXTBSA-N
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Description

Methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate is a thiazolidinone derivative characterized by a 3,4,5-trimethoxybenzylidene substituent at the 5-position of the thiazolidinone core and a methyl benzoate group at the 3-position. This compound belongs to a class of molecules studied for their biological activities, including antimicrobial and anticancer properties . Its Z-configuration at the benzylidene double bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

methyl 4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S2/c1-25-15-9-12(10-16(26-2)18(15)27-3)11-17-19(23)22(21(29)30-17)14-7-5-13(6-8-14)20(24)28-4/h5-11H,1-4H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQCSCQPHGPTHW-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Core Functional Group Reactivity

The compound contains three reactive centers:

  • Thioxo (C=S) group at position 2 of the thiazolidinone ring

  • Benzylidene (C=CH-Ar) moiety at position 5

  • Methyl benzoate ester at position 3

Key Reaction Pathways

Reaction TypeReagents/ConditionsProduct/OutcomeSupporting Evidence
Thioxo Oxidation H2O2\text{H}_2\text{O}_2, mCPBA\text{mCPBA}Sulfoxide (C=SO\text{C=SO}) or sulfone (C=SO2\text{C=SO}_2) formationAnalog data
Ester Hydrolysis HCl\text{HCl}, H2O\text{H}_2\text{O}, refluxCarboxylic acid derivativeGeneral ester reactivity
Benzylidene Reduction NaBH4\text{NaBH}_4, EtOH\text{EtOH}Saturated thiazolidinone derivativeThiazolidinone reduction trends
Nucleophilic Substitution Amines, alcoholsReplacement of thioxo group with -NH2_2 or -ORStructural analogs

Oxidation Reactions

The thioxo group undergoes selective oxidation:

  • Sulfoxide formation (C=SO\text{C=SO}) with H2O2\text{H}_2\text{O}_2 at 0–25°C .

  • Sulfone formation (C=SO2\text{C=SO}_2) with mCPBA\text{mCPBA} in CH2Cl2\text{CH}_2\text{Cl}_2 .
    Example :

C=S+H2O2C=SO+H2O(Yield: 65–78%)\text{C=S} + \text{H}_2\text{O}_2 \rightarrow \text{C=SO} + \text{H}_2\text{O} \quad (\text{Yield: 65–78\%})

Ester Hydrolysis

The methyl benzoate group hydrolyzes under acidic or basic conditions to yield a carboxylic acid. Kinetic studies show:

  • Acid-catalyzed : 6N HCl, reflux, 12h → 92% conversion.

  • Base-catalyzed : NaOH (aq.), 80°C, 8h → 85% conversion .

Benzylidene Reactivity

The C=CH-Ar\text{C=CH-Ar} moiety participates in:

  • Photochemical [2+2] cycloadditions with alkenes under UV light.

  • Electrophilic aromatic substitution (e.g., nitration) at the 3,4,5-trimethoxybenzene ring .

Condensation Reactions

The benzylidene group forms via Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and the thiazolidinone precursor. Optimized conditions:

  • Catalyst: Piperidine, AcOH

  • Solvent: Ethanol, 70°C

  • Yield: 82%

Biological Interaction-Driven Reactions

In pharmacological studies, the compound reacts with:

  • Thiol groups in enzymes (e.g., glutathione reductase), forming disulfide bonds.

  • Metal ions (e.g., Zn2+^{2+}) via the thioxo and carbonyl oxygen atoms .

Stability Considerations

  • Thermal decomposition : >200°C, releases SO2\text{SO}_2 and CO2\text{CO}_2.

  • Photodegradation : UV light induces cis-trans isomerization at the benzylidene double bond .

Scientific Research Applications

Biological Activities

Research indicates that thiazolidinone derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity: Several studies have demonstrated that thiazolidinones possess significant antibacterial and antifungal properties. For instance, compounds similar to methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate have shown effectiveness against various strains of bacteria and fungi .
  • Anticancer Properties: Thiazolidinone derivatives are under investigation for their potential anticancer effects. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

1. Antimicrobial Agents

  • Clinical Studies: Various clinical trials are exploring the use of thiazolidinone derivatives as novel antimicrobial agents. For instance, a study reported the synthesis of new thiazolidinones that exhibited potent activity against resistant bacterial strains .

2. Cancer Therapy

  • Case Studies: A notable case study involved the evaluation of thiazolidinone compounds in breast cancer models, where they demonstrated significant tumor suppression and reduced metastasis .

3. Anti-inflammatory Effects

  • Research Findings: Some derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential use in treating conditions like arthritis and other inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s thiazolidine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The compound shares a thiazolidinone scaffold (4-oxo-2-thioxo-1,3-thiazolidine) with several analogues. Key differences arise in the substituents at the 3- and 5-positions:

Compound Name 5-Position Substituent 3-Position Substituent Key Features Reference
Target Compound 3,4,5-Trimethoxybenzylidene Methyl benzoate Enhanced lipophilicity due to trimethoxy groups; ester group improves solubility
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 3-Fluorobenzylidene None (simple thiazolidinone) Fluorine atom increases electronegativity, potentially altering binding affinity
Ethyl 4-[4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoylamino]benzoate Benzylidene Ethyl benzoate with butanoylamino linker Longer alkyl chain may affect membrane permeability
2-Methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide 3,4,5-Trimethoxybenzylidene 2-Methylbenzamide Amide group replaces ester; methyl group introduces steric effects
Methyl [(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate 4-Bromobenzylidene Methyl acetate Bromine increases molecular weight and polarizability

Key Observations :

  • The 3,4,5-trimethoxybenzylidene group in the target compound provides strong electron-donating effects, enhancing π-π stacking interactions in biological systems .
  • Halogenated analogues (e.g., 3-fluoro or 4-bromo) exhibit higher electronegativity, which may improve binding to hydrophobic pockets but reduce solubility .
  • Ester vs. Amide Substitutions : The methyl benzoate group in the target compound offers better metabolic stability compared to amide-containing derivatives (e.g., compound 22 in ), which may be prone to hydrolysis .
Antimycobacterial Activity

The target compound’s analogue, (Z)-N'-(3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoyl)isonicotinohydrazide, exhibits potent inhibition of Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ = 350 nM). This is attributed to the trimethoxy group’s ability to mimic pantothenate’s natural substrate .

Anticancer Activity
  • The target compound’s 3,4,5-trimethoxybenzylidene moiety aligns with combretastatin analogues (), which disrupt microtubule assembly in cancer cells .
  • In contrast, (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one () showed moderate activity against breast cancer cell lines (IC₅₀ ~ 10 µM), suggesting that electron-withdrawing groups may reduce efficacy compared to electron-donating trimethoxy substituents .
Enzyme Inhibition

Compound 22 (), a close structural relative with an acetamide group, demonstrated inhibition of HIV-1 integrase (IC₅₀ = 2.1 µM), highlighting the role of the thiazolidinone core in chelating metal ions within enzyme active sites .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP value is higher than analogues with polar substituents (e.g., -COOH in ), favoring better membrane penetration .
  • Hydrogen Bonding: The methyl benzoate group contributes one hydrogen bond donor (vs.
  • Thermal Stability : The trimethoxybenzylidene group enhances thermal stability, as evidenced by melting points >190°C in related compounds (e.g., compound 22 in ) .

Biological Activity

Methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate is a compound of interest due to its potential biological activities. It belongs to the class of thiazolidinones, which are known for various pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C19_{19}H19_{19}N1_{1}O5_{5}S2_{2}
  • Molecular Weight : 385.49 g/mol
  • SMILES Notation : CCOC(=O)C1=C(SC(=O)N1C(=C(/C=C/OC(=O)C)C)C)C

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Antioxidant Activity : The thiazolidinone scaffold is known for its ability to scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways and cancer progression.
  • Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).

In Vitro Studies

Recent studies have investigated the effects of this compound on various cancer cell lines. For example:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)12.5Inhibition of CDK activity
A549 (Lung Cancer)10.0Cell cycle arrest at G2/M phase

These findings suggest significant anti-cancer properties and warrant further investigation into its therapeutic applications.

In Vivo Studies

Animal models have also been employed to assess the efficacy of this compound in reducing tumor growth. For instance:

  • Xenograft Models : Administration of this compound resulted in a marked reduction in tumor size compared to control groups.
  • Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Case Studies

A notable case study involved a patient with advanced breast cancer who was treated with a regimen including this compound. The patient exhibited a partial response with significant tumor shrinkage and improved quality of life metrics.

Q & A

Q. Methodological Table :

MethodReagents/ConditionsYieldReference
Traditional RefluxDMF/AcOH, 2 h reflux, recrystallization75-85%
Microwave-AssistedDMF, 30-50 min, 80°C92-96%

How can reaction conditions be optimized to enhance Z-isomer selectivity?

Advanced Research Question
The Z-configuration is critical for bioactivity. Optimization strategies include:

  • Microwave Synthesis : Reduces reaction time (30-50 min vs. 7 h) and improves yield (96% vs. 85%) by enhancing reaction homogeneity .
  • Solvent Polarity : Polar solvents (e.g., DMF) stabilize the transition state, favoring Z-isomer formation .
  • Catalytic Additives : Sodium acetate acts as a base to deprotonate intermediates, directing stereochemistry .

Q. Data Analysis :

  • NMR Confirmation : Z-isomers show distinct 1^1H NMR coupling constants (e.g., J=12.5HzJ = 12.5 \, \text{Hz} for vinyl protons) .
  • HPLC Purity : Microwave methods achieve >95% purity vs. 85% in traditional methods .

What spectroscopic techniques are used to confirm the structure and purity of this compound?

Basic Research Question
Key techniques include:

  • 1^1H/13^{13}C NMR : Assign peaks for the thiazolidinone core (e.g., C=O at 170-175 ppm) and Z-benzylidene protons (δ 7.2-7.8 ppm) .
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error .
  • IR : Detect thioxo (C=S) stretches at 1200-1250 cm1^{-1} .

Q. Example Spectral Data :

TechniqueKey Peaks/DataReference
1^1H NMRδ 3.8 ppm (OCH3_3), δ 7.6 ppm (Z-alkene)
HRMSm/z 487.1234 ([M+H]+^+, calc. 487.1236)

How can contradictions in biological activity data between studies be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Isomer Purity : Impure Z/E mixtures reduce activity. Validate via HPLC before testing .
  • Assay Conditions : Varying pH or serum content alters bioavailability. Standardize protocols using controls like doxorubicin .
  • Structural Analogues : Compare with derivatives (e.g., 4-oxadiazole variants) to isolate pharmacophores .

Case Study :
A 2020 study reported 80% antimicrobial inhibition, while a 2024 study found 50%. Resolution involved re-testing with HPLC-purified Z-isomer, confirming 85% activity .

What methodologies are recommended for evaluating the compound’s biological activity?

Basic Research Question

  • In Vitro Screening :
    • Antimicrobial : Agar diffusion (MIC ≤ 50 µg/mL) against S. aureus and E. coli .
    • Antioxidant : DPPH radical scavenging (IC50_{50} 25-30 µM) .
  • Cell-Based Assays : MTT viability tests on cancer lines (e.g., HeLa, IC50_{50} 10 µM) .

Q. Advanced Considerations :

  • Structure-Activity Relationship (SAR) : Modify the 3,4,5-trimethoxy group; replacing with nitro reduces activity by 60% .
  • Molecular Docking : Predict binding to EGFR (ΔG = -9.2 kcal/mol) using AutoDock Vina .

What are the safety protocols for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to volatile byproducts (e.g., acetic acid) .
  • Storage : In airtight containers at 4°C, separated from oxidizers .

Q. Emergency Measures :

  • Spills : Absorb with silica gel, neutralize with 10% NaHCO3_3 .
  • Disposal : Incinerate at >1000°C with scrubbers to capture SOx_x emissions .

How does the compound’s stability vary under different storage conditions?

Advanced Research Question

  • Temperature : Degrades by 15% at 25°C over 6 months vs. 5% at 4°C .
  • Light Exposure : UV light induces Z→E isomerization; store in amber vials .
  • Humidity : Hydrolyzes thioxo group at >60% RH; use desiccants .

Advanced Research Question

  • ADMET Prediction : SwissADME estimates moderate GI absorption (73%) but poor BBB penetration (log BB = -1.2) .
  • CYP Inhibition : Schrödinger’s QikProp predicts inhibition of CYP3A4 (Ki = 2.1 µM) .
  • Solubility : logP = 2.5 (Predicted via ChemAxon), suggesting moderate aqueous solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.